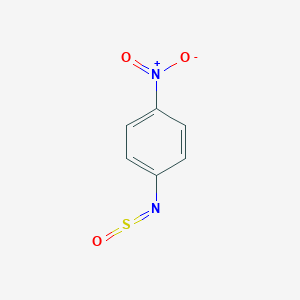
2-Chlorocyclopentane-1,3-dione
Vue d'ensemble
Description
2-Chlorocyclopentane-1,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H5ClO2 and its molecular weight is 132.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Isostere for Carboxylic Acids : Cyclopentane-1,3-diones, including its derivatives, can act as novel isosteres for the carboxylic acid functional group, offering potential in drug design. This is due to their similar pKa values and physical-chemical properties. Their application in the synthesis of thromboxane A2 receptor antagonists has been demonstrated (Ballatore et al., 2011).
Natural Occurrence and Biological Activity : 2-Acylcyclopentane-1,3-diones, closely related to 2-Chlorocyclopentane-1,3-dione, are found in nature. Their biological activities, natural functions, and chemical synthesis have been studied, indicating a broader scope of applications in natural product synthesis and bioactive compound research (Rubinov et al., 1995).
Nonthiolic, Odorless 1,3-Propanedithiol Equivalent : A derivative of 1,3-dione, 2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane, serves as a novel nonthiolic, odorless 1,3-propanedithiol equivalent. It shows potential in thioacetalization reactions with various aldehydes and ketones, suggesting applications in odor-sensitive chemical synthesis processes (Liu et al., 2003).
Quantum Chemical Study of Tautomerism : Studies on the tautomerism of 2-acetylcyclopentane-1,3-dione, a compound related to this compound, reveal insights into its thermodynamic stability and molecular structure. This has implications in understanding the behavior of similar compounds in chemical reactions (Avakyan et al., 1989).
Unexpected Reaction Products : Research on 2,2,4,4-tetramethylcyclobutane-1,3-dione, another derivative, under specific conditions led to unexpected products with cyclopentane-1,3-dione or cyclopentenone skeletons. This highlights the potential of 1,3-diones in generating novel compounds through unique reaction pathways (Mlostoń et al., 1999).
VINYLTRIPHENYLPHOSPHONIUM SALT MEDIATED SYNTHESIS : A study exploring the use of vinyltriphenylphosphonium salt in synthesizing functionalized 3-(triphenylphosphoranylidene)butyrolactones from 3-Chloropentane-2,4-dione, a compound structurally similar to this compound, opens up possibilities for novel synthesis pathways (Yavari & Baharfar, 1997).
Spectroscopic Detection of Enol Forms : Spectroscopic data on 2-acetylcyclopentane-1,3-dione, a closely related compound, provides insights into the existence of enol forms. This has implications for understanding the behavior of this compound in various phases and solvents (Avakyan et al., 1994).
Safety and Hazards
Propriétés
IUPAC Name |
2-chlorocyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDLMRDORLZFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342630 | |
| Record name | 2-chlorocyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14203-19-1 | |
| Record name | 2-chlorocyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorocyclopentane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



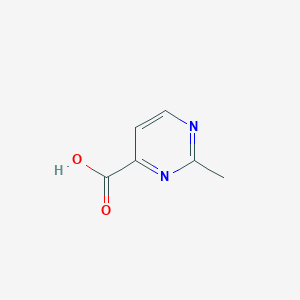
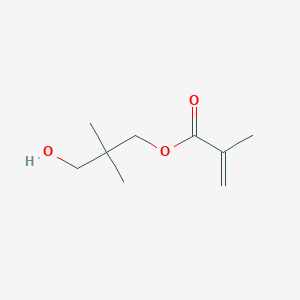



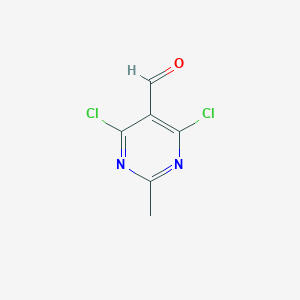
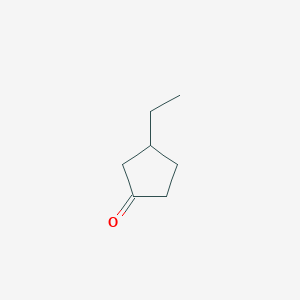
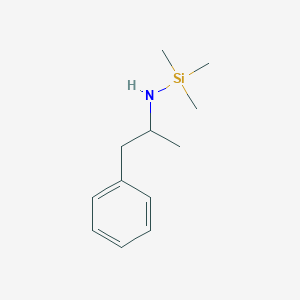
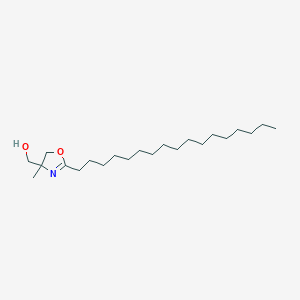
![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)

